3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide 3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide
Brand Name: Vulcanchem
CAS No.: 365542-41-2
VCID: VC11725568
InChI: InChI=1S/C29H32N2O2.2HI/c1-30-18-4-6-25(21-30)10-8-23-12-15-27(16-13-23)33-29-20-24(14-17-28(29)32-3)9-11-26-7-5-19-31(2)22-26;;/h4-7,12-22H,8-11H2,1-3H3;2*1H/q+2;;/p-2
SMILES: C[N+]1=CC=CC(=C1)CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=C[N+](=CC=C4)C)OC.[I-].[I-]
Molecular Formula: C29H32I2N2O2
Molecular Weight: 694.4 g/mol

3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide

CAS No.: 365542-41-2

Cat. No.: VC11725568

Molecular Formula: C29H32I2N2O2

Molecular Weight: 694.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide - 365542-41-2

Specification

CAS No. 365542-41-2
Molecular Formula C29H32I2N2O2
Molecular Weight 694.4 g/mol
IUPAC Name 3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methylpyridin-1-ium;diiodide
Standard InChI InChI=1S/C29H32N2O2.2HI/c1-30-18-4-6-25(21-30)10-8-23-12-15-27(16-13-23)33-29-20-24(14-17-28(29)32-3)9-11-26-7-5-19-31(2)22-26;;/h4-7,12-22H,8-11H2,1-3H3;2*1H/q+2;;/p-2
Standard InChI Key ORKZPPPEEQYYOO-UHFFFAOYSA-L
SMILES C[N+]1=CC=CC(=C1)CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=C[N+](=CC=C4)C)OC.[I-].[I-]
Canonical SMILES C[N+]1=CC=CC(=C1)CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=C[N+](=CC=C4)C)OC.[I-].[I-]

Introduction

Computed Descriptors

DescriptorValue
SMILESC[N+]1=CC=CC(=C1)CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=C[N+](=CC=C4)C)OC.[I-].[I-]
InChIKeyORKZPPPEEQYYOO-UHFFFAOYSA-L

This compound's unique structure suggests potential utility in diverse fields, including organic electronics and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions to construct the complex aromatic framework and incorporate the pyridinium groups. The general steps include:

  • Ether Formation: The phenoxy group is introduced through nucleophilic substitution reactions.

  • Quaternization: Pyridine derivatives are alkylated to form pyridinium salts.

  • Purification: The final product is isolated as a diiodide salt to enhance stability and solubility.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

NMR Spectroscopy

  • 1H^1H1H NMR: Provides insights into the aromatic protons and alkyl chain hydrogens.

  • 13C^{13}C13C NMR: Confirms the presence of aromatic carbons and quaternary centers.

FTIR Spectroscopy

Key peaks include:

  • Ether stretch (COCC-O-C) around 1100 cm1^{-1}.

  • Pyridinium vibrations near 1600 cm1^{-1}.

Mass Spectrometry

The molecular ion peak at 694 m/z confirms the molecular weight.

Potential Applications

This compound holds promise in several domains:

Medicinal Chemistry

Quaternary ammonium compounds are often explored for their antimicrobial properties. The dual pyridinium structure may enhance bioactivity against Gram-positive and Gram-negative bacteria.

Organic Electronics

The extended conjugation in its aromatic system suggests potential use in light-emitting diodes (LEDs) or organic photovoltaics.

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